molecular formula C14H8Cl2N2O B15159973 3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine CAS No. 663181-09-7

3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine

Cat. No.: B15159973
CAS No.: 663181-09-7
M. Wt: 291.1 g/mol
InChI Key: BBHAHGKBAQLUPX-UHFFFAOYSA-N
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Description

3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine is a heterocyclic compound that contains both oxazole and pyridine rings The presence of the dichlorophenyl group adds to its chemical complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of a suitable precursor containing the dichlorophenyl group and an amino alcohol, which forms the oxazole ring under acidic or basic conditions. The resulting oxazole is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the oxazole ring.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the dichlorophenyl group.

Scientific Research Applications

3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(3,4-Dichlorophenyl)-1,3-oxazol-2-yl]pyridine is unique due to the presence of both oxazole and pyridine rings, which confer distinct chemical and biological properties

Properties

CAS No.

663181-09-7

Molecular Formula

C14H8Cl2N2O

Molecular Weight

291.1 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-2-pyridin-3-yl-1,3-oxazole

InChI

InChI=1S/C14H8Cl2N2O/c15-11-4-3-9(6-12(11)16)13-8-18-14(19-13)10-2-1-5-17-7-10/h1-8H

InChI Key

BBHAHGKBAQLUPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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